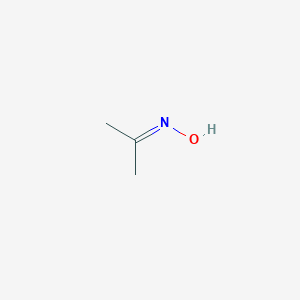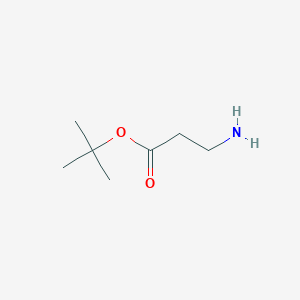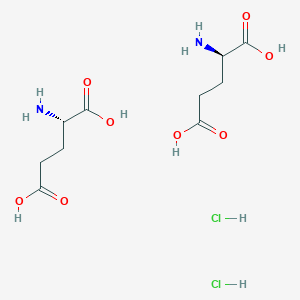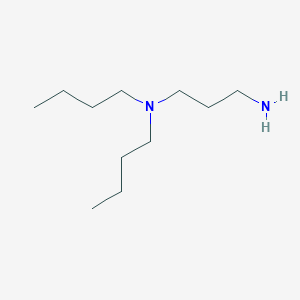![molecular formula C18H12BaN2O6S B091892 Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate CAS No. 17852-98-1](/img/structure/B91892.png)
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate is a chemical compound that has been used in scientific research for various applications. This compound is commonly known as Barium Sudan III and is used as a dye in various laboratory experiments.
Applications De Recherche Scientifique
Barium Sudan III has been used in various scientific research applications, including staining of lipids, proteins, and other biological molecules. It is also used as a dye in histological staining, chromatography, and electrophoresis. In addition, Barium Sudan III is used in the detection of fatty acids and triglycerides in biological samples.
Mécanisme D'action
The mechanism of action of Barium Sudan III involves the binding of the dye to the hydrophobic regions of lipids and proteins. This binding results in the formation of a complex that can be visualized under a microscope or detected using other analytical techniques.
Effets Biochimiques Et Physiologiques
Barium Sudan III has no known biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Barium Sudan III in lab experiments include its ability to stain lipids and proteins, its high solubility in water, and its low cost. However, one limitation of using Barium Sudan III is that it can interfere with other analytical techniques, such as mass spectrometry.
Orientations Futures
There are several future directions for the use of Barium Sudan III in scientific research. One potential application is in the development of new staining techniques for the detection of lipids and proteins in biological samples. Another potential direction is in the development of new analytical techniques that can be used in conjunction with Barium Sudan III staining.
Conclusion:
In conclusion, Barium Sudan III is a useful compound that has been used in various scientific research applications. Its ability to stain lipids and proteins makes it a valuable tool for researchers in many fields. However, it should be used with caution due to its toxic nature. Further research is needed to explore the full potential of Barium Sudan III in scientific research.
Méthodes De Synthèse
Barium Sudan III is synthesized by reacting 3-hydroxy-2-naphthoic acid with diazonium salt of 4-methyl-2-sulphonatophenylamine in the presence of barium hydroxide. The resulting product is then purified by recrystallization from water.
Propriétés
Numéro CAS |
17852-98-1 |
|---|---|
Nom du produit |
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate |
Formule moléculaire |
C18H12BaN2O6S |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Ba/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clé InChI |
LPMJODPDQRKJEH-LRZQPWDCSA-L |
SMILES isomérique |
CC1=CC(=C(C=C1)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] |
SMILES canonique |
CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)




